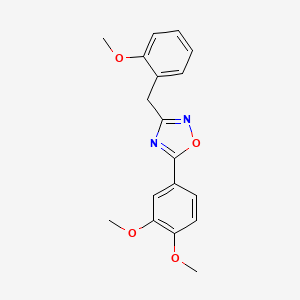
N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide, also known as BQR695, is a novel quinolinecarboxamide derivative that has been synthesized and studied for its potential use in various scientific research applications. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects are being investigated to determine its potential therapeutic uses.
作用机制
The mechanism of action of N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress and inflammation, inducing apoptosis, and inhibiting cell growth and survival. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its low toxicity profile, which reduces the risk of adverse effects in experimental models. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental models.
未来方向
There are several future directions for the research and development of N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify the specific pathways and enzymes targeted by this compound. Another direction is to explore its potential use in combination with other therapeutic agents to enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be essential for its further development as a therapeutic agent.
合成方法
The synthesis of N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 3-acetylphenylamine with 2-bromo-3-methylbenzoic acid to form an intermediate compound. This intermediate is then reacted with 2-cyanophenylboronic acid to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound, making it suitable for use in scientific research.
科学研究应用
N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, this compound has shown potential as a neuroprotective agent, reducing oxidative stress and inflammation in the brain. In infectious diseases, this compound has shown activity against various bacterial and viral pathogens, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O2/c1-15-5-3-7-18(11-15)24-14-22(21-13-19(26)9-10-23(21)28-24)25(30)27-20-8-4-6-17(12-20)16(2)29/h3-14H,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCZIQDFDLZXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)
![N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)
![methyl 4-methyl-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5888371.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5888375.png)
![methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5888378.png)
![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5888397.png)
![1-ethyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B5888402.png)
